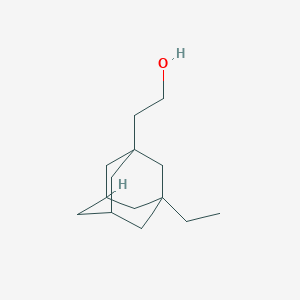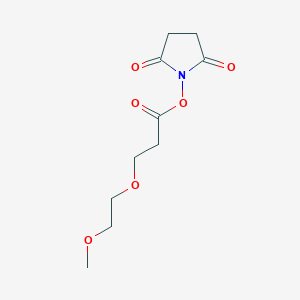
2-(3-Éthyl-1-adamantyl)éthanol
Vue d'ensemble
Description
“2-(3-Ethyl-1-adamantyl)ethanol” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide and then propagated according to a specific mechanism .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-1-adamantyl)ethanol” is characterized by a high degree of symmetry, similar to other members of the larger family of diamondoids . These caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice .
Chemical Reactions Analysis
Adamantane derivatives, including “2-(3-Ethyl-1-adamantyl)ethanol”, undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Applications De Recherche Scientifique
Chimie médicinale
Le 2-(3-Éthyl-1-adamantyl)éthanol joue un rôle important en chimie médicinale en raison de ses propriétés structurelles, biologiques et sensibles aux stimuli . Il est impliqué dans la synthèse de dérivés de l'adamantane, connus pour leurs applications dans la création de composés bioactifs ayant des effets thérapeutiques potentiels.
Développement de catalyseurs
Dans le domaine du développement des catalyseurs, ce composé contribue à la synthèse de dérivés de l'adamantane insaturés. Ces dérivés sont utilisés comme matières premières pour diverses transformations chimiques, y compris des procédés catalytiques qui sont essentiels en chimie industrielle .
Nanomatériaux
La structure unique du this compound permet son utilisation dans le développement de nanomatériaux. Ses dérivés peuvent être utilisés comme nanofils pour relier des surfaces de contact de semi-conducteurs, ce qui est essentiel dans la fabrication de dispositifs électroniques .
Polymérisation
Ce composé est utilisé dans les réactions de polymérisation pour créer des polymères ayant une grande stabilité thermique et des propriétés mécaniques spécifiques. Il sert de monomère pour produire des polymères encombrants de type diamant, appelés diamantinoïdes, qui ont des applications dans les sciences des matériaux avancés .
Composés bioactifs
Le this compound est impliqué dans la synthèse de composés bioactifs. Ces composés ont une large gamme d'applications, y compris le développement de nouveaux produits pharmaceutiques et de produits liés à la santé .
Produits pharmaceutiques
L'incorporation de fragments d'adamantane, dérivés du this compound, dans les produits pharmaceutiques peut améliorer la lipophilie et la stabilité des médicaments. Cette amélioration est particulièrement bénéfique pour les médicaments ayant des propriétés antivirales, antiparkinsoniennes ou anti-Alzheimer .
Carburants et huiles à haute énergie
Les dérivés de l'adamantane, synthétisés à l'aide du this compound, sont étudiés pour leur potentiel dans la création de carburants et d'huiles thermiquement stables et à haute énergie. Ces carburants sont intéressants pour leur densité énergétique élevée et leur efficacité .
Polymères volumineux de type diamant
La forte réactivité des dérivés de l'adamantane les rend adaptés comme matières premières pour la synthèse de polymères volumineux de type diamant. Ces polymères ont des applications potentielles dans la création de nouveaux matériaux basés sur des nanodiamants naturels et synthétiques .
Mécanisme D'action
Target of Action
It is known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates interact with their targets, leading to various chemical transformations .
Biochemical Pathways
It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various applications .
Safety and Hazards
Orientations Futures
The future directions in the research of “2-(3-Ethyl-1-adamantyl)ethanol” and similar compounds involve the development of novel methods for their preparation, and the exploration of their applications in various fields . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Analyse Biochimique
Biochemical Properties
2-(3-Ethyl-1-adamantyl)ethanol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, primarily through hydrophobic interactions and hydrogen bonding. For instance, the hydroxyl group of 2-(3-Ethyl-1-adamantyl)ethanol can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the bulky adamantane structure can affect the binding affinity and specificity of the compound towards different biomolecules .
Cellular Effects
2-(3-Ethyl-1-adamantyl)ethanol influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of key signaling proteins. This compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism. For example, 2-(3-Ethyl-1-adamantyl)ethanol may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(3-Ethyl-1-adamantyl)ethanol exerts its effects through specific binding interactions with biomolecules. The hydroxyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation. The adamantane core can also interact with hydrophobic pockets in proteins, stabilizing or destabilizing protein structures. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethyl-1-adamantyl)ethanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Ethyl-1-adamantyl)ethanol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(3-Ethyl-1-adamantyl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 2-(3-Ethyl-1-adamantyl)ethanol can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
2-(3-Ethyl-1-adamantyl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-Ethyl-1-adamantyl)ethanol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially transported to lipid-rich regions due to its hydrophobic nature. This distribution pattern can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(3-Ethyl-1-adamantyl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. These interactions can modulate the compound’s activity and influence cellular processes .
Propriétés
IUPAC Name |
2-(3-ethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)3-4-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXDSJSUSJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263209 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291486-04-8 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)



![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)






![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)